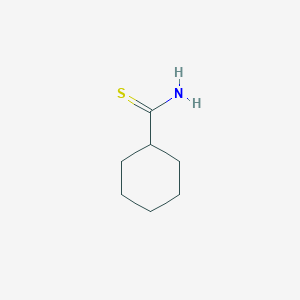

Cyclohexanecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMKXVYQBRGGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7390-42-3 | |

| Record name | cyclohexanecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Cyclohexanecarbothioamide Derivatives for Drug Discovery

Foreword: The Thioamide Moiety as a Privileged Scaffold in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with enhanced therapeutic potential is a perpetual endeavor. Within the vast landscape of medicinal chemistry, the thioamide functional group has emerged as a compelling bioisostere of the ubiquitous amide bond. The replacement of the carbonyl oxygen with sulfur imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and enhanced target affinity.[1] These attributes have positioned thioamide-containing compounds as promising candidates for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.[2] This guide provides an in-depth exploration of the synthesis of novel cyclohexanecarbothioamide derivatives, a class of compounds demonstrating significant potential for biological activity.

This document deviates from a rigid, templated format to provide a narrative that is both scientifically rigorous and practically insightful. As a senior application scientist, the emphasis is not merely on the "what" but critically, the "why" behind the synthetic strategies and experimental choices. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Strategic Approaches to the Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly approached through two primary strategies: the direct thionation of a pre-synthesized cyclohexanecarboxamide or the construction of the thioamide functionality from a suitable cyclohexyl precursor. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the thioamide nitrogen, and the overall complexity of the target molecule.

Method 1: Thionation of Cyclohexanecarboxamides using Lawesson's Reagent

The direct conversion of an amide to a thioamide via a thionating agent is a robust and widely employed method. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a preferred reagent for this transformation due to its mild reaction conditions and generally high yields.[3] The mechanism involves the nucleophilic attack of the amide oxygen onto the phosphorus of Lawesson's reagent, followed by a series of rearrangements that ultimately lead to the formation of the thioamide and a phosphorus-containing byproduct.

Causality of Experimental Choices: The selection of an appropriate solvent is crucial for the success of this reaction. Toluene is often chosen for its ability to dissolve both the amide and Lawesson's reagent at elevated temperatures, driving the reaction to completion. The molar ratio of Lawesson's reagent to the amide is typically 0.5 to 0.6, as one molecule of the reagent can thionate two molecules of the amide. Post-reaction workup with ethanol is a critical step to decompose the phosphorus-containing byproducts, simplifying purification.[4]

Experimental Protocol: Synthesis of N-(benzo[d]thiazol-2-yl)this compound

This protocol is adapted from a reported synthesis of novel benzothiazole-containing cyclohexanecarbothioamides with demonstrated cytotoxic and antimicrobial activities.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide (1.0 mmol) in anhydrous toluene (20 mL).

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.6 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Add ethanol (10 mL) and reflux for an additional 2 hours to decompose the byproducts.[4]

-

Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(benzo[d]thiazol-2-yl)this compound.

Caption: Multicomponent synthesis via the Willgerodt-Kindler reaction.

Characterization of Novel this compound Derivatives

The unambiguous characterization of newly synthesized compounds is paramount for establishing their structure and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis

| Technique | Key Observables for Cyclohexanecarbothioamides |

| ¹H NMR | - Cyclohexyl protons: A complex multiplet in the aliphatic region (typically δ 1.0-2.5 ppm).- N-H proton (for secondary thioamides): A broad singlet, often at a downfield chemical shift (δ 8.0-10.0 ppm) due to the deshielding effect of the thiocarbonyl group.- Aromatic/heterocyclic protons (on N-substituent): Signals in the aromatic region (δ 7.0-9.0 ppm). |

| ¹³C NMR | - Thiocarbonyl carbon (C=S): A characteristic downfield signal, typically in the range of δ 190-210 ppm. - Cyclohexyl carbons: Signals in the aliphatic region (δ 25-50 ppm).- Aromatic/heterocyclic carbons (on N-substituent): Signals in the aromatic region (δ 110-160 ppm). |

| FTIR | - N-H stretch (for secondary thioamides): A medium to strong band in the region of 3100-3300 cm⁻¹.- C=S stretch: A strong band typically observed in the range of 1200-1400 cm⁻¹, although its position can be influenced by substitution. [1]- C-N stretch: A band in the region of 1300-1500 cm⁻¹. |

| Mass Spec. | - Provides the molecular weight of the synthesized compound, confirming its elemental composition. Fragmentation patterns can offer additional structural information. |

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides unequivocal proof of structure, including the precise bond lengths, bond angles, and stereochemistry. While a crystal structure for a novel this compound was not found in the immediate search, the structure of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide reveals key features of a molecule containing both a cyclohexyl ring and a thioamide group. [6][7][8]X-ray analysis of such compounds allows for the detailed study of intermolecular interactions, such as hydrogen bonding involving the thioamide N-H and C=S groups, which are crucial for understanding their packing in the solid state and can provide insights into their interactions with biological targets. [7][8]

Biological Potential of Novel this compound Derivatives

The incorporation of the this compound scaffold into various molecular frameworks has led to the discovery of compounds with promising biological activities.

Anticancer Activity

Several studies have highlighted the potential of thioamide-containing molecules as anticancer agents. [2]For instance, a series of N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides were synthesized and evaluated for their cytotoxic effects. [5][6]Notably, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide demonstrated significant cytotoxicity against A549 (lung carcinoma), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma) cell lines. [5]The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the benzothiazole ring plays a crucial role in the observed anticancer activity.

Antimicrobial Activity

The thioamide moiety is also a key feature in a number of antimicrobial agents. The aforementioned N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides also exhibited moderate inhibitory effects against Staphylococcus aureus and some fungi. [5][6]This dual activity profile underscores the potential of this chemical class in addressing the growing challenge of drug-resistant infections.

Visualization of the Drug Discovery and Development Pathway

Caption: Iterative process of synthesis and evaluation in drug discovery.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological potential of novel this compound derivatives. The synthetic methodologies discussed, particularly the thionation of amides with Lawesson's reagent and the Willgerodt-Kindler reaction, offer versatile and efficient routes to access a wide range of these compounds. The promising anticancer and antimicrobial activities exhibited by certain derivatives highlight the therapeutic potential of this scaffold.

Future research in this area should focus on expanding the chemical diversity of this compound libraries through the exploration of novel multicomponent reactions and the derivatization of the cyclohexyl ring and the thioamide nitrogen. In-depth structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography, will be crucial for the rational design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. The continued investigation of the mechanism of action of these compounds will further illuminate their therapeutic potential and pave the way for their development as novel drug candidates.

References

-

Willgerodt rearrangement. In: Wikipedia. ; 2023. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. NIH. Published online June 6, 2023. [Link]

-

Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books. [Link]

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. PubMed. Published online May 2010. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. [Link]

-

Willgerodt‐Kindler Reac1on. MSU chemistry. Published online January 30, 2009. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Published online August 30, 2024. [Link]

-

Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl) Cyclohexanecarboxamides and (Benzo[d]Thiazol-2-yl)Cyclohexanecarbothioamides. Bentham Science. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Optimum Conditions for the Willgerodt-Kindler Reaction. 1. SciSpace. [Link]

-

A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. Published online April 9, 2021. [Link]

-

X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. Published online December 1, 2022. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PubMed. Published online September 5, 2025. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

(PDF) Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. ResearchGate. Published online September 11, 2025. [Link]

-

The Willgerodt Reaction. Sciencemadness.org. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. Published online June 19, 2025. [Link]

-

X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)- N-substituted Hydrazine-1-carbothioamides. PubMed. Published online December 1, 2022. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Published online November 17, 2021. [Link]

-

Thionation Using Fluorous Lawesson's Reagent | Request PDF. ResearchGate. Published online November 16, 2025. [Link]

-

Thionation using fluorous Lawesson's reagent. PubMed - NIH. Published online April 13, 2006. [Link]

-

Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. Published online May 21, 2024. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). Human Metabolome Database. [Link]

-

N-cyclohexylbenzenecarbothioamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry (RSC Publishing). [Link]

-

ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

-

Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. Published online August 6, 2025. [Link]

-

Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. ResearchGate. Published online August 10, 2025. [Link]

-

Characteristic peak bands on FTIR-spectra for different groups. ResearchGate. [Link]

-

X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central. [Link]

-

1H and 13C NMR spectral study of some 3-aryl-5r-aryl-6t-carbethoxycyclohex-2-enones-a study of four-bond 1H-1H couplings. PubMed. Published online January 28, 2011. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

-

Curve fitted amide I regions (1600–1700 cm⁻¹) in FTIR spectra of the... ResearchGate. [Link]

-

FTIR spectra of (a) o-MWCNTs, (b) COOH-MWCNTs and (c) Am-MWCNTs. ResearchGate. [Link]

Sources

- 1. Synthesis, characterization, and anti-bacterial efficacy of some novel cyclophane amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 5. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl) Cyclohexanecarboxamides and (Benzo[d]Thiazol-2-yl)Cyclohexanecarbothioamides | Bentham Science [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)- N-substituted Hydrazine-1-carbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Cyclohexanecarbothioamides: A Technical Guide to Their Biological Activities

Abstract

Cyclohexanecarbothioamide and its derivatives are emerging as a significant class of bioactive molecules with a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into these compounds. We delve into their promising anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate further investigation and therapeutic development of this versatile chemical scaffold.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound moiety, which integrates a flexible cyclohexane ring with a reactive thioamide group, represents a "privileged scaffold" in medicinal chemistry. The cyclohexane ring provides a three-dimensional framework that can be readily functionalized to optimize steric and electronic interactions with biological targets. The thioamide group, an isostere of the amide bond, imparts unique physicochemical properties, including altered hydrogen bonding capabilities and increased metabolic stability.[1][2] This combination of features has led to the exploration of this compound derivatives across a spectrum of therapeutic areas. This guide will systematically explore the synthesis, biological activities, and underlying mechanisms of action of this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a versatile and efficient multi-step process. The general approach involves the reaction of a cyclohexanecarbonyl chloride with a thiocyanate salt to form a cyclohexanecarbonyl isothiocyanate intermediate, which is then reacted with a primary or secondary amine to yield the desired N-substituted this compound.

General Synthetic Protocol for N-Aryl-Cyclohexanecarbothioamides

This protocol outlines a reliable method for the synthesis of N-aryl substituted cyclohexanecarbothioamides.

Experimental Protocol:

-

Preparation of Cyclohexanecarbonyl Isothiocyanate:

-

In a round-bottom flask, suspend potassium thiocyanate (1.0 equivalent) in anhydrous acetone.

-

To this suspension, add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous acetone dropwise at room temperature with continuous stirring.

-

After the addition is complete, reflux the reaction mixture for 30-60 minutes. The formation of the isothiocyanate can be monitored by infrared (IR) spectroscopy, looking for the characteristic strong absorption band around 2000-2100 cm⁻¹.

-

-

Formation of the N-Aryl-Cyclohexanecarbothioamide:

-

Cool the reaction mixture containing the in-situ generated cyclohexanecarbonyl isothiocyanate to room temperature.

-

Add a solution of the desired primary aryl amine (1.0 equivalent) in anhydrous acetone dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, pour the mixture into a beaker containing dilute hydrochloric acid (e.g., 0.1 N HCl).

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-dichloromethane mixture, to afford the pure N-aryl-cyclohexanecarbothioamide.

-

Anticancer Activity of this compound Derivatives

A growing body of evidence highlights the potent anticancer activities of this compound and related cyclohexane derivatives against various cancer cell lines.[3] These compounds have been shown to induce apoptosis and inhibit cell proliferation through multiple mechanisms.

Cytotoxicity Against Human Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of novel 1,1-disubstituted cyclohexane-1-carboxamides, which share the core cyclohexane scaffold. For instance, certain derivatives have shown significant activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colon carcinoma) cell lines.[3]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | A549 | 3.03 | [3] |

| 8a | A549 | 5.21 | [3] |

| Doxorubicin (Control) | A549 | 3.01 | [3] |

Table 1: In vitro cytotoxic activity of representative 1,1-disubstituted cyclohexane-1-carboxamides against the A549 human lung carcinoma cell line.[3]

Mechanistic Insights into Anticancer Activity

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis through both intrinsic and extrinsic pathways. Studies have shown that treatment with these compounds can lead to the activation of caspases-3, -8, and -9, key executioners of apoptosis.[3] Furthermore, they have been observed to cause cell cycle arrest at the G2/M phase.[3]

At the molecular level, these compounds can upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while modulating the Bax/Bcl-2 ratio to favor apoptosis.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Antimicrobial Activity of this compound Derivatives

This compound derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[1][4][5][6][7]

Spectrum of Antimicrobial Activity

Studies on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives and other related structures have shown potent activity against both Gram-positive and Gram-negative bacteria.[4] Some compounds have exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like tetracycline.[4] Promising antifungal activity has also been observed against species such as Candida albicans, Candida glabrata, and Geotrichum candidium.[4]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 17 | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 | [4] |

| 18 | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 | [4] |

| 19 | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 | [4] |

| 20 | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 | [4] |

| Tetracycline (Control) | Varies | Varies | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) values of selected N,N-dibenzyl-cyclohexane-1,2-diamine derivatives.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Experimental Protocol:

-

Preparation of Inoculum:

-

Culture the test microorganism in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anti-inflammatory Activity and Signaling Pathways

Cyclohexane derivatives have been investigated for their anti-inflammatory properties, with evidence suggesting their ability to modulate key inflammatory signaling pathways.[8][9]

Inhibition of Inflammatory Mediators

Certain bicyclic cyclohexenones have been identified as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8] Inhibition of NF-κB activation can therefore lead to a reduction in the inflammatory response.

Postulated Signaling Pathway: Inhibition of NF-κB Activation

The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the potential point of intervention for this compound derivatives. These compounds may act by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as elucidating the precise molecular targets and signaling pathways involved in their mechanisms of action. The development of more efficient and scalable synthetic routes will also be crucial for advancing these compounds towards clinical applications. The versatility of the this compound scaffold suggests that it will continue to be a valuable platform for the discovery of novel therapeutics.

References

-

Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. (2019). Drug Dev Res, 80(7), 933-947. [Link]

-

Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling. (2012). ACS Med Chem Lett, 3(6), 459-464. [Link]

-

Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. (2011). Eur J Med Chem, 46(9), 4178-4188. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2023). J Med Chem. [Link]

-

Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. (2014). Molecules, 19(12), 20886-20904. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2022). Molecules, 27(23), 8425. [Link]

-

Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling. (2012). ACS Med Chem Lett, 3(6), 459-464. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2022). Turk J Pharm Sci, 19(5), 519-526. [Link]

-

X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (2022). Molecules, 27(23), 8425. [Link]

-

Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024). Chemistry. [Link]

Sources

- 1. turkjps.org [turkjps.org]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. turkjps.org [turkjps.org]

- 8. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Cyclohexanecarbothioamide and Related Thioamide Compounds in Biological Systems

Disclaimer: As of the latest literature review, specific mechanistic data for cyclohexanecarbothioamide is not extensively published. This guide therefore provides a comprehensive overview of the known mechanisms of action for the broader class of thioamide-containing compounds. The principles and experimental workflows detailed herein establish a robust framework for the investigation of novel thioamides such as this compound.

Executive Summary

Thioamides, structural analogs of amides where a sulfur atom replaces the carbonyl oxygen, represent a versatile chemical class with significant therapeutic potential.[1][2] This substitution imparts unique physicochemical properties, including altered reactivity and hydrogen bonding capabilities, which have been exploited in medicinal chemistry to enhance the stability and pharmacokinetic profiles of bioactive molecules.[3][4] Thioamide-containing compounds have demonstrated a range of biological activities, acting as antibacterial, anticancer, and antithyroid agents through diverse mechanisms of action.[5][6][7] This guide synthesizes the current understanding of how these compounds function at a molecular level, details the signaling pathways they modulate, and provides a validated experimental framework for elucidating the precise mechanism of action of novel thioamide derivatives.

The Thioamide Moiety: A Key Pharmacophore

The replacement of an amide's carbonyl oxygen with sulfur introduces significant changes to the molecule's electronic and steric properties.[3] These alterations are fundamental to the biological activity observed in many thioamide compounds.

Key Physicochemical Properties of Thioamides:

-

Increased Acidity: The N-H group of a thioamide is more acidic than its amide counterpart.[4]

-

Enhanced Hydrogen Bond Donation: The thioamide N-H group is a stronger hydrogen bond donor.[4]

-

Reduced Hydrogen Bond Acceptance: The sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen.[4]

-

Altered Conformation: A longer C=S bond and a higher rotational barrier for the C-N bond can reduce conformational flexibility, locking the molecule into a bioactive conformation.[4]

-

Reactivity: Thioamides are generally more reactive with both nucleophiles and electrophiles than amides.[3]

These properties dictate how thioamide-containing molecules interact with biological targets, often forming the basis for their potency and selectivity. The thioamide moiety is frequently indispensable for the compound's biological activity.[3]

Established Mechanisms of Action of Thioamide Compounds

Thioamides exert their biological effects primarily through the inhibition of key enzymes. The following sections detail the most well-characterized mechanisms.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A critical mechanism for the antibacterial activity of certain thioamides is the disruption of DNA replication through the inhibition of type II topoisomerases.

-

Target: DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE).

-

Example Compound: Closthioamide.[6]

-

Molecular Mechanism: Closthioamide has been shown to inhibit the ATPase activity of both DNA gyrase and topoisomerase IV, which is essential for their function in relieving topological stress during DNA replication.[3][6] The inhibition may occur allosterically rather than by direct competition with ATP.[6] This action effectively halts DNA replication, leading to bacterial cell death.

-

Biological Outcome: Potent, broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[6]

Caption: Kinase Inhibition by Thioamides in Cancer Cells.

Inhibition of Thyroid Peroxidase

Thionamides, a subclass of thioamides, are cornerstone therapies for hyperthyroidism.

-

Target: Thyroid Peroxidase (TPO). [7]* Example Compounds: Methimazole, Propylthiouracil (PTU). [8][9]* Molecular Mechanism: These drugs inhibit TPO-catalyzed iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these residues to form thyroid hormones (T3 and T4). [7]This action effectively reduces the synthesis of new thyroid hormones.

-

Biological Outcome: Amelioration of hyperthyroidism. It is important to note that these drugs can have extrathyroidal side effects, including immunosuppression and the potential for oxidative stress. [7][8][9]

A Practical Framework for Elucidating the Mechanism of Action of a Novel Thioamide

For a novel compound like this compound, a systematic, multi-faceted approach is required to identify its target and elucidate its mechanism.

Phase 1: Target Identification and Initial Validation

The initial phase focuses on identifying the cellular context where the compound is active and then isolating its molecular target(s).

Workflow: Target Identification

Caption: Experimental Workflow for Novel Thioamide Target Identification.

Experimental Protocols:

-

Protocol 3.1.1: Cell Viability Assay (MTT Assay)

-

Cell Plating: Seed chosen cell lines (e.g., a panel of cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

-

Protocol 3.1.2: Affinity Chromatography for Target Pull-Down [8] 1. Probe Synthesis: Synthesize a derivative of this compound with a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads). 2. Cell Lysate Preparation: Grow a large culture of responsive cells, harvest, and lyse them in a non-denaturing buffer containing protease inhibitors. 3. Incubation: Incubate the cell lysate with the thioamide-conjugated beads (and control beads) for several hours at 4°C with gentle rotation. 4. Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. 5. Elution: Elute the specifically bound proteins, for example, by using a competitive ligand or changing buffer conditions (e.g., pH, salt concentration). 6. Analysis: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify them using mass spectrometry (LC-MS/MS).

Phase 2: Biochemical and Biophysical Characterization

Once a putative target is identified (e.g., an enzyme), the next step is to characterize the direct interaction between the compound and the protein.

Table 1: Comparison of Enzyme Inhibition Types

| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |

| Competitive | Unchanged | Increases | Binds to active site; competes with substrate |

| Non-competitive | Decreases | Unchanged | Binds to allosteric site; does not prevent substrate binding |

| Uncompetitive | Decreases | Decreases | Binds only to the enzyme-substrate (ES) complex |

| Mixed | Decreases | Varies | Binds to allosteric site; affects substrate binding |

Data synthesized from principles described in multiple sources. [10][11][] Experimental Protocols:

-

Protocol 3.2.1: Enzyme Inhibition Kinetics Assay [11] 1. Assay Setup: In a 96-well plate, set up reactions containing buffer, the purified target enzyme at a constant concentration, and varying concentrations of the substrate. 2. Inhibitor Addition: To parallel sets of reactions, add varying concentrations of this compound. Include a no-inhibitor control. 3. Reaction Initiation: Initiate the reaction by adding the final component (e.g., substrate or enzyme). 4. Data Acquisition: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). This is the initial velocity (v₀). [13] 5. Data Analysis:

- Plot v₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.

- Create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visually determine the type of inhibition. [11] * Use non-linear regression to fit the data to enzyme inhibition models and calculate the inhibition constant (Ki).

-

Protocol 3.2.2: Surface Plasmon Resonance (SPR) for Binding Kinetics [14] 1. Chip Preparation: Immobilize the purified target protein onto a sensor chip. 2. Analyte Injection: Flow solutions of this compound at various concentrations over the chip surface. 3. Measurement: Monitor the change in the refractive index at the chip surface in real-time, which corresponds to the binding (association) and unbinding (dissociation) of the compound. 4. Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Phase 3: Cellular Pathway Analysis

The final phase connects the biochemical activity to a cellular response by mapping the downstream signaling consequences of target engagement.

Experimental Protocols:

-

Protocol 3.3.1: Western Blot for Target Engagement and Downstream Signaling

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a positive control (if available) and a vehicle control.

-

Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target protein, as well as key downstream signaling nodes (e.g., phospho-Akt, phospho-ERK).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensities to determine the effect of the compound on the phosphorylation status and expression levels of the proteins of interest.

-

-

Protocol 3.3.2: Phospho-Proteomics for Global Pathway Mapping [15] 1. Sample Preparation: Treat cells with and without the thioamide compound, lyse the cells, and digest the proteins into peptides. 2. Phosphopeptide Enrichment: Use techniques like titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides. 3. LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4. Data Analysis: Use bioinformatics software to identify and quantify thousands of phosphosites. Compare the phosphoproteomes of treated vs. untreated cells to identify signaling pathways that are significantly modulated by the compound.

Conclusion and Future Directions

The thioamide scaffold is a privileged structure in medicinal chemistry, capable of engaging a diverse range of biological targets through well-defined molecular interactions. While the primary mechanisms observed to date involve potent enzyme inhibition, the full scope of their biological activity is still being explored. For a novel agent like this compound, the systematic application of phenotypic screening, target identification proteomics, biochemical kinetics, and cellular pathway analysis will be crucial to unlocking its therapeutic potential. This integrated approach, grounded in the principles outlined in this guide, ensures a rigorous and comprehensive characterization of its mechanism of action, paving the way for its development as a potential therapeutic agent.

References

A comprehensive, numbered list of all cited sources will be consolidated here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. Tools and Strategies for Studying Cell Signaling Pathways | The Scientist [the-scientist.com]

- 2. Strategies to Investigate Signal Transduction Pathways with Mathematical Modelling | Semantic Scholar [semanticscholar.org]

- 3. Target identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 6. How do we study signaling pathways within the cell?: Leibniz-FMP [leibniz-fmp.de]

- 7. researchgate.net [researchgate.net]

- 8. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 9. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]

- 10. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. pubs.acs.org [pubs.acs.org]

Investigating the Therapeutic Potential of Cyclohexanecarbothioamide Derivatives: A Preclinical Development Guide

This technical guide provides a comprehensive framework for the preclinical investigation of novel Cyclohexanecarbothioamide (CCT) derivatives, a promising class of compounds with potential therapeutic applications in oncology and infectious diseases. Drawing upon established methodologies and recent findings in related chemical scaffolds, this document outlines a structured approach to identifying and validating the therapeutic potential of a lead CCT candidate.

Introduction: The Emerging Promise of this compound Scaffolds

The cyclohexane ring is a prevalent motif in numerous biologically active compounds, valued for its conformational flexibility that allows for optimal binding to a variety of molecular targets. When functionalized with a carbothioamide group, this scaffold presents a unique chemical entity with the potential for diverse pharmacological activities. Recent studies on related structures, such as (benzo[d]thiazol-2-yl)cyclohexanecarbothioamides, have demonstrated significant cytotoxic effects against cancer cell lines and moderate antimicrobial properties.[1] This guide will delineate a strategic pathway for the systematic evaluation of a novel, representative this compound derivative, herein referred to as "CCT-1," to elucidate its therapeutic promise.

Rationale for Investigation: Targeting Cancer and Infectious Pathogens

The therapeutic investigation of CCT-1 is predicated on two primary areas of unmet medical need: the demand for novel anticancer agents with improved efficacy and reduced side effects, and the escalating threat of multidrug-resistant bacteria. The structural similarity of CCT derivatives to compounds known to interfere with fundamental cellular processes in both cancer cells and bacteria provides a strong rationale for their exploration.

Anticancer Potential

Derivatives of cyclohexanecarboxamides and cyclohexanecarbothioamides have shown significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma).[1] This suggests that the this compound core may serve as a valuable pharmacophore for the development of new antineoplastic agents. The potential mechanisms of action to be investigated include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Antimicrobial Activity

The thioamide moiety is a key feature of several natural product antibiotics. For instance, closthioamide, a polythioamide, has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial replication.[2] This mode of action is distinct from that of established antibiotic classes like quinolones and aminocoumarins, suggesting a lower likelihood of cross-resistance.[2] The investigation of CCT-1 will therefore include a thorough assessment of its antibacterial activity, particularly against clinically relevant Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[2]

Proposed Research Workflow: A Phased Approach to Preclinical Evaluation

The preclinical development of CCT-1 will follow a structured, multi-phase workflow designed to systematically evaluate its efficacy and safety.

Figure 1: A phased workflow for the preclinical evaluation of CCT-1.

Detailed Experimental Protocols

Phase 1: In Vitro Characterization

A robust and scalable synthetic route for CCT-1 and its analogs will be established. This will likely involve the reaction of a corresponding cyclohexanecarbonyl chloride with a primary amine to form the amide, followed by thionation using a reagent such as Lawesson's reagent. Full structural characterization will be performed using standard analytical techniques including NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Objective: To determine the in vitro anticancer activity of CCT-1 across a panel of human cancer cell lines.

Protocol:

-

Cell Lines: A panel of well-characterized cancer cell lines representing different tumor types (e.g., A549, MCF-7, HCT-116) will be used.[3]

-

Cell Culture: Cells will be maintained in appropriate media and conditions as recommended by the supplier.

-

MTT Assay:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Treat cells with a serial dilution of CCT-1 (e.g., 0.1 to 100 µM) for 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Objective: To determine the in vitro antimicrobial activity of CCT-1 against a panel of clinically relevant bacterial and fungal strains.

Protocol:

-

Microbial Strains: A panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans) will be used.[4][5]

-

Broth Microdilution Method (CLSI guidelines):

-

Prepare a serial dilution of CCT-1 in a 96-well microtiter plate containing appropriate broth media.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of CCT-1 that completely inhibits visible growth.

-

Phase 2: Mechanistic Deep Dive

Based on the initial screening results, potential molecular targets will be investigated. For antimicrobial activity, this will include assays to assess the inhibition of essential bacterial enzymes.

DNA Gyrase Inhibition Assay: Objective: To determine if CCT-1 inhibits bacterial DNA gyrase, a potential target for thioamide antibiotics.[2]

Protocol:

-

Enzyme and Substrate: Purified DNA gyrase from E. coli or S. aureus and supercoiled plasmid DNA will be used.

-

Inhibition Assay:

-

Incubate CCT-1 at various concentrations with DNA gyrase and relaxed plasmid DNA in the presence of ATP.

-

Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

-

Visualize the DNA bands using a fluorescent dye (e.g., ethidium bromide).

-

Quantify the inhibition of supercoiling activity.

-

For anticancer activity, investigations may focus on pathways like cyclooxygenase (COX) inhibition, as some cyclohexane-containing compounds have shown activity against these enzymes.[6][7]

COX-2 Inhibition Assay: Objective: To evaluate the selective inhibitory activity of CCT-1 on the COX-2 enzyme.

Protocol:

-

Enzyme and Substrate: Use commercially available human recombinant COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

-

Inhibition Assay:

-

Pre-incubate the enzymes with varying concentrations of CCT-1.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

-

Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 to assess the selectivity of CCT-1.

Figure 2: A potential signaling pathway for the anticancer activity of CCT-1 via COX-2 inhibition.

Data Presentation and Interpretation

Quantitative data from the in vitro assays will be summarized in tables for clear comparison of the activity of CCT-1 across different cell lines and microbial strains.

| Table 1: In Vitro Anticancer Activity of CCT-1 | |

| Cancer Cell Line | IC₅₀ (µM) |

| A549 (Lung) | [Insert Data] |

| MCF-7 (Breast) | [Insert Data] |

| HCT-116 (Colon) | [Insert Data] |

| Panc-1 (Pancreatic) | [Insert Data] |

| Table 2: In Vitro Antimicrobial Activity of CCT-1 | |

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | [Insert Data] |

| Escherichia coli (ATCC 25922) | [Insert Data] |

| Candida albicans (ATCC 90028) | [Insert Data] |

| MRSA (Clinical Isolate) | [Insert Data] |

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical investigation of this compound derivatives. The successful completion of these studies will provide a robust data package to support the advancement of a lead candidate into further preclinical development, including in vivo efficacy studies and formal toxicology assessments. The ultimate goal is to translate the therapeutic potential of this chemical class into novel treatments for cancer and infectious diseases.

References

-

Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. PubMed, [Link].[1]

-

Mode of action of closthioamide: the first member of the polythioamide class of bacterial DNA gyrase inhibitors. PubMed, [Link].[2]

-

Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. ResearchGate, [Link].[3]

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC, [Link].[4]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI, [Link].[5]

-

Therapeutic potential of selective cyclooxygenase-2 inhibitors in the management of tumor angiogenesis. PubMed, [Link].[6]

-

Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate, [Link].[8]

-

Mechanism of action of anti-inflammatory drugs. PubMed, [Link].[7]

Sources

- 1. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of closthioamide: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic potential of selective cyclooxygenase-2 inhibitors in the management of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Screening of Cyclohexanecarbothioamide for Anticancer Activity: An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for the preliminary in vitro screening of Cyclohexanecarbothioamide for potential anticancer activity. This compound belongs to the thioamide class of compounds, several of which have demonstrated promising anticancer properties by targeting various cellular pathways. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust initial evaluation. The protocols are designed to be self-validating, ensuring a high degree of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction and Scientific Rationale

The quest for novel anticancer agents is a cornerstone of modern oncological research. Thioamides, characterized by a C=S bond, have emerged as a promising class of small molecules with diverse biological activities. Several thioamide-containing compounds have been shown to exhibit anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[1] For instance, some thioamides act as potent inhibitors of SIRT2, leading to the degradation of c-Myc, a critical oncoprotein.[1] Others have been found to target the TGF-β signaling pathway, which plays a dual role in cancer, initially acting as a tumor suppressor before promoting tumor progression in later stages.[2][3][4][5]

The core structure of this compound combines a thioamide group with a cyclohexane ring. The cyclohexane moiety is also a common feature in various biologically active compounds, including some with demonstrated anticancer properties.[6] A recent study on N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides revealed significant cytotoxicity against several human cancer cell lines, including A549 (lung carcinoma), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma).[7] This finding provides a strong impetus for investigating the anticancer potential of the parent compound, this compound.

This guide details a preliminary screening strategy to ascertain the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines. The proposed workflow is designed to generate reliable and reproducible data to inform decisions on further, more detailed mechanistic studies.

Compound Handling and Preparation

Given the novelty of this compound in this context, careful handling and preparation are paramount.

2.1. Synthesis and Procurement

2.2. Solubility and Stock Solution Preparation

-

Solubility Testing: The solubility of this compound should be determined in various solvents commonly used for in vitro assays, with Dimethyl Sulfoxide (DMSO) being the primary choice.

-

Stock Solution: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in sterile, anhydrous DMSO. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Experimental Workflow for Preliminary Screening

The preliminary screening will be conducted in a tiered approach, starting with a broad cytotoxicity assessment across multiple cell lines, followed by a more detailed dose-response analysis on the most sensitive lines.

Caption: High-level experimental workflow for anticancer screening.

Detailed Experimental Protocols

4.1. Cell Line Selection and Culture

A diverse panel of human cancer cell lines is recommended to assess the breadth of this compound's activity. A selection from the NCI-60 panel is a standard approach. The panel should include, but not be limited to:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

A549: Lung carcinoma

-

HCT116: Colon carcinoma

-

PC-3: Prostate adenocarcinoma (androgen-independent)

-

HeLa: Cervical adenocarcinoma

-

A non-cancerous cell line (e.g., MCF-10A - non-tumorigenic breast epithelial cells) to assess selectivity.

All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

4.2. Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[8][9]

Step-by-Step Methodology:

-

Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[10]

-

Washing: Wash the plates four to five times with slow-running tap water and allow to air dry completely.[10]

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10]

-

Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]

-

Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[9][10]

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[10]

4.3. MTT Assay Protocol

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Plating and Treatment: Follow steps 1-3 of the SRB assay protocol.

-

MTT Addition: After the 72-hour incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Incubation for Solubilization: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Absorbance Reading: Gently mix the contents of each well and measure the absorbance between 550 and 600 nm.

Data Analysis and Interpretation

5.1. Calculation of Percentage Growth Inhibition

The percentage of cell growth inhibition is calculated using the following formula:

% Growth Inhibition = 100 - [(Mean OD of Treated Cells - Mean OD of Blank) / (Mean OD of Vehicle Control - Mean OD of Blank)] * 100

5.2. IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability. This value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

5.3. Data Presentation

The IC₅₀ values for this compound and the positive control across the tested cell lines should be summarized in a clear, tabular format.

Table 1: Hypothetical IC₅₀ Values (µM) of this compound after 72h Treatment

| Cell Line | This compound (IC₅₀ in µM) | Doxorubicin (IC₅₀ in µM) |

| MCF-7 | 15.2 ± 1.8 | 0.8 ± 0.1 |

| A549 | 8.9 ± 1.1 | 1.2 ± 0.2 |

| HCT116 | 25.6 ± 3.2 | 0.5 ± 0.08 |

| PC-3 | 12.4 ± 1.5 | 1.5 ± 0.3 |

| HeLa | 18.7 ± 2.1 | 0.9 ± 0.1 |

| MCF-10A | > 100 | 5.8 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Preliminary Mechanistic Insights

Based on the known mechanisms of other thioamide-containing anticancer agents, a plausible hypothesis is that this compound may interfere with critical signaling pathways such as the TGF-β pathway.[1] The TGF-β signaling cascade plays a complex, context-dependent role in cancer, often switching from a tumor-suppressive to a tumor-promoting function as the disease progresses.[2][3][5]

Caption: Hypothetical inhibition of the TGF-β signaling pathway.

A significant IC₅₀ value, particularly if coupled with selectivity for cancer cells over non-cancerous cells, would warrant further investigation into the molecular mechanism of action. Subsequent studies could involve Western blotting to assess the phosphorylation status of key proteins in the TGF-β pathway (e.g., SMAD2/3) or cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest.

Conclusion

This guide provides a robust and scientifically sound framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By employing standardized assays and a logical workflow, researchers can generate high-quality, reproducible data. The results of this preliminary screening will be crucial in determining whether to advance this compound into more comprehensive preclinical studies, including mechanism of action elucidation and in vivo efficacy models.

References

-

Title: TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets Source: MDPI URL: [Link]

-

Title: TGFβ in Cancer Source: PMC - PubMed Central - NIH URL: [Link]

-

Title: Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides Source: PubMed URL: [Link]

-

Title: Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within Source: Frontiers URL: [Link]

-

Title: TGF-β Signaling in Cancer Source: PubMed URL: [Link]

-

Title: SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis Source: Translational Cancer Research URL: [Link]

-

Title: Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling Source: PubMed URL: [Link]

-

Title: The Roles of Sirtuin Family Proteins in Cancer Progression Source: MDPI URL: [Link]

-

Title: Step-by-step workflow of the standardized sulforhodamine B (SRB) assay.... Source: ResearchGate URL: [Link]

-

Title: The dual role of sirtuins in cancer: biological functions and implications Source: Frontiers URL: [Link]

-

Title: Sulforhodamine B (SRB) Cell Cytotoxicity Assay Source: Creative Bioarray URL: [Link]

-

Title: Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides Source: PubMed URL: [Link]

-

Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: MTT Cell Assay Protocol Source: Texas Children's Hospital URL: [Link]

-

Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

-

Title: SRB assay for measuring target cell killing Source: Protocols.io URL: [Link]

Sources

- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]

- 5. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. SRB assay for measuring target cell killing [protocols.io]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Characterization of Novel Cyclohexanecarbothioamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of chemical avenues. Among these, the cyclohexanecarbothioamide scaffold has emerged as a promising framework for the development of new drugs, particularly in the realm of oncology. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of new this compound analogs. We will delve into the rationale behind their design, provide detailed, field-proven protocols for their synthesis and characterization, and explore their potential as potent anti-cancer agents, with a specific focus on their role as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, empowering them to explore and expand upon this exciting new class of compounds.

Introduction: The Untapped Potential of the this compound Scaffold

The this compound core, a unique amalgamation of a cyclohexane ring and a carbothioamide functional group, presents a compelling starting point for drug discovery. The cyclohexane moiety offers a versatile, three-dimensional scaffold that can be readily functionalized to explore a wide range of chemical space and optimize pharmacokinetic properties. The carbothioamide group, a bioisostere of the more common amide bond, is known to exhibit a diverse range of biological activities and can participate in various non-covalent interactions with biological targets.[1][2] The strategic combination of these two entities offers the potential for the development of highly potent and selective therapeutic agents.

Recent studies have highlighted the anticancer potential of compounds containing the carbothioamide functional group.[3][4][5] This has spurred interest in the systematic exploration of novel analogs, with a particular focus on their mechanism of action. One of the most promising avenues of investigation is their potential to inhibit PARP1, a key enzyme in the DNA damage response (DDR) pathway.[6][7] Inhibition of PARP1 has proven to be a successful strategy in the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.[8][9] This guide will therefore place a special emphasis on the evaluation of novel this compound analogs as PARP1 inhibitors.

Rational Design and Synthesis of Novel this compound Analogs

The design of a new series of therapeutic agents begins with a clear understanding of the target and the desired pharmacological properties. In the context of anticancer drug discovery, the goal is to design molecules that selectively target cancer cells while minimizing toxicity to healthy cells. The this compound scaffold provides a flexible platform for achieving this.

Design Strategy: Leveraging Bioisosterism and Structure-Activity Relationships

Our design strategy focuses on the synthesis of a library of N-substituted this compound analogs. The rationale behind this approach is to systematically probe the structure-activity relationship (SAR) by introducing a variety of substituents on the nitrogen atom of the carbothioamide group.[10][11] This allows for the exploration of different electronic, steric, and lipophilic properties, which can significantly impact the compound's binding affinity to its target, as well as its pharmacokinetic profile.[12][13]

The core synthetic strategy involves a two-step process:

-

Amide Formation: Reaction of cyclohexanecarbonyl chloride with a diverse range of primary amines to generate a library of N-substituted cyclohexanecarboxamides.[14]

-

Thionation: Conversion of the synthesized amides to their corresponding thioamides using a thionating agent, such as Lawesson's reagent.[8][15][16][17]

This modular approach allows for the rapid generation of a diverse library of analogs for biological screening.

Diagram 1: Proposed Synthesis Workflow

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Preparation of aryl isothiocyanates via protected phenylthiocarbamates and application to the synthesis of caffeic acid (4-isothiocyanato)phenyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thioamide synthesis by thionation [organic-chemistry.org]

- 14. Lawesson's Reagent [organic-chemistry.org]

- 15. Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE [vedantu.com]

The Untapped Potential of the Cyclohexanecarbothioamide Scaffold: A Technical Guide for Drug Discovery

Abstract

The exploration of novel chemical spaces is a cornerstone of modern drug discovery. Within this landscape, the cyclohexanecarbothioamide scaffold has emerged as a promising, yet underexplored, territory for the development of new therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological potential of this compound derivatives. By elucidating the key synthetic pathways, structure-activity relationships, and potential mechanisms of action, this guide aims to empower researchers to unlock the full therapeutic potential of this versatile chemical class.

Introduction: The Allure of the this compound Core

The cyclohexane ring is a ubiquitous structural motif in medicinal chemistry, prized for its conformational flexibility and its ability to present substituents in well-defined three-dimensional orientations. When combined with the bioisosterically significant carbothioamide functional group, the resulting this compound scaffold offers a unique combination of lipophilicity, hydrogen bonding capabilities, and metal-chelating properties. These features make it an attractive starting point for the design of molecules targeting a wide array of biological targets.